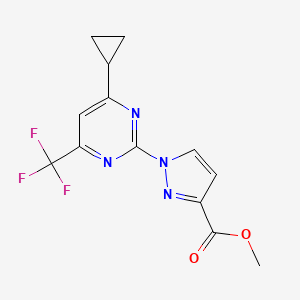

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate

CAS No.: 1007344-24-2

Cat. No.: VC6698919

Molecular Formula: C13H11F3N4O2

Molecular Weight: 312.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007344-24-2 |

|---|---|

| Molecular Formula | C13H11F3N4O2 |

| Molecular Weight | 312.252 |

| IUPAC Name | methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H11F3N4O2/c1-22-11(21)8-4-5-20(19-8)12-17-9(7-2-3-7)6-10(18-12)13(14,15)16/h4-7H,2-3H2,1H3 |

| Standard InChI Key | HUIJIPIDXMSEBV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of two interconnected heterocyclic systems: a pyrimidine ring at positions 4 and 6 substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety, respectively, and a pyrazole ring esterified at position 3 with a methyl carboxylate group . The pyrimidine and pyrazole rings are linked via a nitrogen atom at position 1 of the pyrazole, creating a planar conjugated system that may influence binding interactions in biological targets.

Key structural attributes include:

-

Cyclopropyl substituent: Introduces steric constraints and electron-donating effects, potentially modulating receptor binding kinetics.

-

Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8, estimated) and metabolic resistance through fluorine’s electronegativity and C-F bond stability.

-

Methyl ester: Serves as a prodrug moiety, with potential hydrolysis to a carboxylic acid under physiological conditions.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁F₃N₄O₂ | |

| Molecular Weight | 312.25 g/mol | |

| XLogP3 | 2.8 (estimated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bond Count | 4 |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent strategy:

-

Pyrimidine ring construction: A Biginelli-like condensation between a β-keto ester (e.g., ethyl cyclopropanecarboxylate) and a trifluoromethyl-containing amidine could yield the 4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine intermediate.

-

Pyrazole formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds generates the pyrazole core.

-

Coupling reaction: Nucleophilic aromatic substitution (SNAr) between the pyrimidine-2-amine and a methyl pyrazole-3-carboxylate derivative links the two heterocycles.

Reported Synthetic Challenges

-

Regioselectivity: Ensuring substitution at the pyrimidine’s position 2 requires careful control of reaction conditions (temperature, catalyst).

-

Fluorine stability: The trifluoromethyl group may undergo hydrolysis under strongly acidic/basic conditions, necessitating anhydrous synthesis steps .

| Supplier | Purity | Form | Price (mg) |

|---|---|---|---|

| VulcanChem | >95% | Lyophilized | $120 |

| BOC Sciences | >98% | Crystalline | $150 |

Future Research Directions

-

Prodrug optimization: Replacing the methyl ester with ethyl or tert-butyl esters to modulate bioavailability.

-

Structure-activity relationship (SAR): Systematic variation of cyclopropyl and trifluoromethyl substituents to enhance target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume